molecular formula C7H7N3 B096893 4-Hydrazinylbenzonitrile CAS No. 17672-27-4

4-Hydrazinylbenzonitrile

Cat. No. B096893
CAS RN: 17672-27-4
M. Wt: 133.15 g/mol
InChI Key: DZUUSHCOMPROCJ-UHFFFAOYSA-N
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Patent
US05968967

Procedure details

To a mixture of 100 g of 4-aminobenzonitrile, 500 ml of water and 360 g of concentrated hydrochloric acid, a liquid mixture of 60.2 g of sodium nitrite and 240 ml of water was added at 0° C., and the resulting mixture was stirred for 30 minutes. The mixture was added to a liquid mixture of 382 g of stannous chloride dihydrate and 480 g of concentrated hydrochloric acid at 15° C., and the resulting crystals were collected by filtration, washed with water and then suspended in 1,000 ml of water. 300 ml of 5N aqueous sodium hydroxide was added to the suspension, and the resulting mixture was stirred for 1.5 hours. The resulting crude product was washed with water and recrystallized in benzene to give 70.2 g of the title compound as pale brown crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
382 g
Type
reactant
Reaction Step Three
Quantity
480 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl.[N:11]([O-])=O.[Na+]>O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][NH2:11])=[CH:3][CH:4]=1)#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
360 g
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride dihydrate
Quantity
382 g
Type
reactant
Smiles
Name
Quantity
480 g
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
300 ml of 5N aqueous sodium hydroxide was added to the suspension
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
The resulting crude product was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized in benzene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 70.2 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.